molecular formula C15H20Cl2N2O2S B043396 N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride CAS No. 61714-24-7

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride

Cat. No.: B043396
CAS No.: 61714-24-7
M. Wt: 363.3 g/mol
InChI Key: PIIRROLPTDOPIH-UHFFFAOYSA-N
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Description

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride is a chemical compound known for its role as a calmodulin antagonist. This compound is of significant interest in biochemical and pharmacological research due to its ability to interact with calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride typically involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with 1,5-diaminopentane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

    Condensation Reactions: The sulfonamide group can react with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Reagents like formaldehyde or acetone in the presence of an acid catalyst.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and imine or Schiff base derivatives.

Scientific Research Applications

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride has several scientific research applications:

    Biochemistry: Used as a calmodulin antagonist to study calcium signaling pathways.

    Pharmacology: Investigated for its potential therapeutic effects in conditions involving abnormal calcium signaling.

    Cell Biology: Utilized in studies to understand the role of calmodulin in cell proliferation and differentiation.

    Medical Research: Explored for its potential use in developing treatments for diseases related to calcium dysregulation, such as certain cancers and neurodegenerative disorders.

Mechanism of Action

The compound exerts its effects by binding to calmodulin, thereby inhibiting its interaction with calcium ions. This inhibition disrupts the calcium-calmodulin signaling pathway, which is essential for various cellular processes, including muscle contraction, cell division, and signal transduction. By blocking this pathway, the compound can modulate cellular activities and has potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Another calmodulin antagonist with a similar structure but a longer alkyl chain.

    N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide: Similar structure with a shorter alkyl chain.

Uniqueness

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride is unique due to its specific alkyl chain length, which influences its binding affinity and specificity for calmodulin. This makes it a valuable tool in research for dissecting the nuances of calmodulin-mediated processes.

Biological Activity

N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride, also known as N-(5-APS)-2-Cl-Naphthalenesulfonamide hydrochloride, is a synthetic compound that has garnered attention for its biological activity, particularly as a calmodulin antagonist. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₁₈ClN₂O₂S
  • Molecular Weight : 340.868 g/mol
  • CAS Number : 118896-95-0

The compound features a naphthalene sulfonamide structure, which is crucial for its interaction with biological targets, particularly calmodulin, a calcium-binding messenger protein involved in various cellular processes.

This compound functions primarily by inhibiting calmodulin. This inhibition disrupts calcium-dependent signaling pathways, affecting numerous physiological processes:

  • Cell Proliferation : Studies indicate that the compound can inhibit the proliferation of cancer cells by interfering with calmodulin-dependent pathways.
  • Calcium Signaling : By binding to calmodulin, the compound prevents it from activating various target enzymes, which can lead to alterations in intracellular calcium levels and subsequent cellular responses .

Inhibition of Cancer Cell Growth

Research has demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance:

  • Study Findings : In vitro studies have shown that this compound significantly reduces the viability of bladder transitional cancer cells by modulating intracellular calcium levels and disrupting calmodulin-dependent signaling pathways .

Effects on Calcium Levels

The compound's ability to influence intracellular calcium levels has been a focal point in understanding its biological activity:

  • Calcium Dynamics : Similar compounds like W-7 (a closely related calmodulin inhibitor) have been shown to increase intracellular free Ca²⁺ levels in a concentration-dependent manner. This suggests that this compound may exhibit similar effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds, particularly other calmodulin antagonists like W-7.

Compound NameMechanismBiological EffectsReference
This compoundCalmodulin antagonistInhibits cancer cell growth
W-7Calmodulin antagonistIncreases intracellular Ca²⁺; inhibits cell proliferation

Case Studies and Research Findings

Several studies have explored the potential therapeutic applications of this compound:

  • Cancer Research : A study indicated that this compound could be effective against specific cancer types by targeting calmodulin-mediated pathways.
  • Cell Proliferation Studies : Research involving CHO-K1 cells demonstrated that the compound inhibited cell division at the G1/S phase boundary, suggesting its potential as a tool for studying cell cycle regulation .

Properties

IUPAC Name

N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S.ClH/c16-14-8-4-7-13-12(14)6-5-9-15(13)21(19,20)18-11-3-1-2-10-17;/h4-9,18H,1-3,10-11,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIRROLPTDOPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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